molecular formula C22H18N2O3S2 B3297755 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide CAS No. 896283-54-8

3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B3297755
CAS No.: 896283-54-8
M. Wt: 422.5 g/mol
InChI Key: NENWVTSNXIPQQN-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a methanesulfonyl group at the 3-position and a 6-methyl-1,3-benzothiazol-2-yl moiety attached to the para position of the phenyl ring. Its molecular formula is C22H17N2O3S2, with a molecular weight of 433.5 g/mol.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-14-6-11-19-20(12-14)28-22(24-19)15-7-9-17(10-8-15)23-21(25)16-4-3-5-18(13-16)29(2,26)27/h3-13H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENWVTSNXIPQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzamide: The final step involves coupling the benzothiazole derivative with a benzamide precursor under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with molecular targets such as enzymes. For instance, its inhibitory effect on acetylcholinesterase is attributed to its ability to bind to both the catalytic and peripheral anionic sites of the enzyme, thereby preventing the breakdown of acetylcholine . This dual binding mode enhances its efficacy as an enzyme inhibitor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Sulfonamide/Benzamide Derivatives

4-[Benzyl(Methyl)Sulfamoyl]-N-(6-Methoxy-3-Methyl-1,3-Benzothiazol-2-ylidene)Benzamide
  • Molecular Formula : C24H23N3O4S2
  • Molecular Weight : 481.6 g/mol
  • Key Features : Incorporates a benzyl-methyl sulfamoyl group and a methoxy-substituted benzothiazole. The XLogP3 of 4.2 suggests higher lipophilicity compared to the target compound, likely due to the benzyl group and methoxy substituent. This may improve membrane permeability but reduce aqueous solubility .
4-[Methyl(Phenyl)Sulfamoyl]-N-(1,3-Thiazol-2-yl)Benzamide
  • Molecular Formula : C17H15N3O3S2
  • Molecular Weight : ~387.4 g/mol (estimated)
  • Key Features: Replaces the benzothiazole ring with a simpler thiazole group. Its XLogP3 is likely lower than the target compound, favoring solubility .
Cpd D: (1,3-Benzothiazol-2-yl)Carbamoyl(Phenyl)Methanesulfonic Acid
  • Key Features : Substitutes the methanesulfonyl group with a sulfonic acid. This increases polarity (higher hydrogen-bond acceptor count ) but may limit blood-brain barrier penetration due to excessive hydrophilicity. The sulfonic acid group also introduces a negative charge at physiological pH, altering target interactions .

Impact of Substituents on Physicochemical Properties

Compound Name Molecular Weight (g/mol) XLogP3 Key Substituents Implications
Target Compound 433.5 ~3.5* Methanesulfonyl, 6-methyl-benzothiazole Balanced lipophilicity/solubility
4-[Benzyl(Methyl)Sulfamoyl]-Analog 481.6 4.2 Benzyl-methyl sulfamoyl, methoxy High lipophilicity, reduced solubility
4-[Methyl(Phenyl)Sulfamoyl]-Analog ~387.4 ~2.8* Thiazole, methyl-phenyl sulfamoyl Lower MW, improved solubility
Cpd D (Sulfonic Acid Derivative) ~400 (estimated) <2 Sulfonic acid High solubility, poor membrane uptake

*Estimated based on structural analogs.

Structural and Spectroscopic Differentiation

  • NMR Complexity : Fluorinated benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) exhibit complex splitting patterns due to scalar couplings, complicating spectral analysis . In contrast, the target compound’s methyl and methanesulfonyl groups produce distinct singlet peaks, simplifying characterization.
  • Crystallography : Tools like SHELXL and ORTEP-3 enable precise determination of bond angles and hydrogen-bonding networks. For example, the benzothiazole ring in the target compound likely adopts a planar conformation, favoring stacking interactions absent in thiazole-containing analogs .

Biological Activity

3-Methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Molecular Formula: C24H23N3O3S2
Molecular Weight: 469.59 g/mol
CAS Number: 326618-55-7

The biological activity of 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is primarily attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The compound may inhibit enzymes related to inflammation and cancer cell proliferation, enhancing its therapeutic potential.

Antimicrobial Activity

Benzothiazole derivatives have shown promising antimicrobial effects. In vitro studies indicate that compounds similar to 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide exhibit significant inhibition against various bacterial strains. For instance, a related compound was found to inhibit the Type III secretion system (T3SS) ATPase in Shigella, demonstrating potential as an anti-virulence agent .

Anti-inflammatory Activity

Research has indicated that benzothiazole derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. Specific studies have highlighted the effectiveness of similar benzothiazole compounds in reducing inflammation in animal models.

Anticancer Activity

The anticancer potential of 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been investigated through various in vitro assays. The compound demonstrated cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM) Reference
OVCAR-3 (Ovarian)31.5MDPI Study
COV318 (Ovarian)43.9MDPI Study
RT-112 (Bladder)5.37–8.13MDPI Study

These findings suggest that the compound may selectively target cancer cells while sparing normal cells.

Case Studies

  • Study on Anticancer Activity: A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines, revealing that modifications in chemical structure significantly influenced their potency. The presence of electron-withdrawing groups was crucial for enhancing anticancer activity .
  • Anti-Virulence Mechanism: Research focused on the inhibition of T3SS in Shigella demonstrated that similar compounds could effectively disrupt bacterial secretion systems, providing insights into their potential as therapeutic agents against bacterial infections .

Q & A

Q. What are the optimal synthetic routes for preparing 3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as the benzothiazole and benzamide moieties. For example:

  • Coupling reactions : The benzothiazole ring is synthesized via cyclization of 2-aminothiophenol derivatives with appropriate carbonyl compounds.
  • Sulfonylation : Methanesulfonyl groups are introduced using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
  • Amide bond formation : The final benzamide linkage is achieved via coupling agents like EDCI or HOBt in solvents such as dichloromethane (DCM) or ethanol under reflux . Reaction progress is monitored by thin-layer chromatography (TLC), and intermediates are purified via column chromatography.

Q. What are the primary biological targets and mechanisms of action for this compound?

The compound's benzothiazole and methanesulfonyl groups suggest activity in enzyme inhibition, particularly in oncology and antimicrobial research. Key targets include:

  • Kinases : The benzothiazole moiety may interact with ATP-binding pockets, as seen in similar derivatives.
  • Microtubule dynamics : Analogous sulfonamide-benzothiazole hybrids disrupt tubulin polymerization.
  • Antimicrobial pathways : The sulfonyl group enhances binding to bacterial efflux pumps or fungal cytochrome P450 enzymes. Mechanistic studies often employ enzyme inhibition assays (e.g., fluorescence-based kinase assays) and cellular viability screens (e.g., MTT assays) .

Q. Which analytical techniques are critical for characterizing this compound?

Rigorous characterization requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity and regioselectivity.
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) and identifies byproducts.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structure for SAR analysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's efficacy?

SAR studies focus on modifying substituents to enhance potency and selectivity:

  • Benzothiazole substitutions : Varying methyl groups at position 6 to alter steric and electronic effects.
  • Sulfonyl group replacements : Testing ethanesulfonyl or aryl sulfonamides for improved solubility.
  • Benzamide linker optimization : Introducing electron-withdrawing groups (e.g., fluoro) to stabilize amide bonds. Parallel synthesis and high-throughput screening (HTS) are used to evaluate libraries of derivatives. Computational docking (e.g., AutoDock Vina) guides rational design .

Q. What methodologies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Solutions include:

  • Orthogonal assays : Confirm cytotoxicity via both MTT and clonogenic assays.
  • Proteomic profiling : Identify off-target effects using mass spectrometry-based thermal shift assays.
  • Solubility optimization : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent dosing .

Q. How can computational modeling predict and enhance this compound's pharmacokinetic properties?

Tools like Quantum Mechanics/Molecular Mechanics (QM/MM) simulate drug-receptor interactions, while ADMET predictors (e.g., SwissADME) forecast:

  • Solubility : LogP values guide co-solvent selection.
  • Metabolic stability : CYP450 inhibition assays validate predictions.
  • Bioavailability : Molecular dynamics (MD) simulations model membrane permeability .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Salt formation : Convert the free base to hydrochloride or mesylate salts.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) for enhanced absorption.
  • Nanoparticle encapsulation : Use liposomal or PLGA-based carriers for sustained release. These approaches are validated via in vitro Caco-2 permeability assays and in vivo pharmacokinetic studies .

Q. How can reaction engineering principles optimize large-scale synthesis?

Scale-up challenges include heat transfer and purity control. Solutions involve:

  • Flow chemistry : Continuous reactors improve mixing and temperature regulation.
  • Process analytical technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy.
  • Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, catalyst loading) maximizes yield .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
3-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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